2,6-Dibromobenzene-1,4-diamine
Overview
Description
2,6-Dibromobenzene-1,4-diamine is a chemical compound with the CAS Number: 29213-03-4 . It has a molecular weight of 265.94 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a synthetic approach towards PTQ10, a conjugated polymer, involves the use of 3,6-dibromobenzene-1,2,-diamine . The cost of each different starting material varies .Molecular Structure Analysis
The molecular structure of 2,6-Dibromobenzene-1,4-diamine is characterized by its molecular weight of 265.94 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of 3,6-dibromobenzene-1,2,-diamine with glyoxylic acid leads to the formation of quinoxaline .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dibromobenzene-1,4-diamine include a molecular weight of 265.94 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Use in Organic Synthesis
Application : 2,6-Dibromobenzene-1,4-diamine is used as a building block in organic synthesis .
Results : The outcomes of these syntheses can also vary widely, but the use of 2,6-Dibromobenzene-1,4-diamine can enable the creation of a wide range of complex organic compounds .
Use in the Synthesis of Photovoltaic Materials
Application : 1,2,5-Chalcogenadiazoles fused with benzene or heterocyclic rings are intensively used in the construction of various photovoltaic materials such as organic solar cells (OSCs) and organic light emitting diodes (OLEDs) .
Results : The use of 2,6-Dibromobenzene-1,4-diamine in this context can enable the creation of materials with a low band gap, which is beneficial for their use in optoelectronic devices .
Use in the Synthesis of Conjugated Polymers for Organic Solar Cells
Application : 2,6-Dibromobenzene-1,4-diamine is used in the synthesis of conjugated polymers for organic solar cells .
Results : The new synthetic approach to make PTQ10 has a significant reduction in cost and is also able to easily accommodate different side chains to move towards green processing solvents. Furthermore, high efficiency organic solar cells are demonstrated with a PTQ10:Y6 blend exhibiting 15% efficiency .
Use as a Pharmaceutical Intermediate
Field : Pharmaceutical Chemistry
Application : 2,6-Dibromobenzene-1,4-diamine is used as an intermediate in the synthesis of various pharmaceutical compounds .
Results : The outcomes of these syntheses can also vary widely, but the use of 2,6-Dibromobenzene-1,4-diamine can enable the creation of a wide range of pharmaceutical compounds .
Use in the Synthesis of Difluorobenzene Diamine
Application : 2,6-Dibromobenzene-1,4-diamine is used in the synthesis of 4,5-difluoro-2-nitroaniline .
Results : The new synthetic approach to make PTQ10 has a significant reduction in cost (1/7th the original) and is also able to easily accommodate different side chains to move towards green processing solvents .
Use as a Building Block in Chemical Synthesis
Application : 2,6-Dibromobenzene-1,4-diamine is used as a building block in chemical synthesis .
Results : The outcomes of these syntheses can also vary widely, but the use of 2,6-Dibromobenzene-1,4-diamine can enable the creation of a wide range of complex organic compounds .
Safety And Hazards
Future Directions
The use of similar compounds in the synthesis of conjugated polymers for organic solar cells has been reported . These polymers have potential for low cost, easy processing, light weight, and flexibility . The synthetic complexity of these materials has increased over time, making the scalability of the highest efficiency materials difficult . Therefore, designing conjugated polymers which can exhibit both high efficiency and straightforward synthesis is a future direction .
properties
IUPAC Name |
2,6-dibromobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXNGYGWQMXMCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349565 | |
Record name | 2,6-dibromobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromobenzene-1,4-diamine | |
CAS RN |
29213-03-4 | |
Record name | 2,6-Dibromo-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29213-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dibromobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromo-1,4-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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